molecular formula C11H11N3 B1380492 [2,4'-Bipyridine]-4-methanamine CAS No. 1822827-83-7

[2,4'-Bipyridine]-4-methanamine

Cat. No.: B1380492
CAS No.: 1822827-83-7
M. Wt: 185.22 g/mol
InChI Key: PIVUSCTZMGIPKQ-UHFFFAOYSA-N
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Description

[2,4’-Bipyridine]-4-methanamine: is an organic compound that belongs to the bipyridine family. Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond. This particular compound features a methanamine group attached to the 4-position of one of the pyridine rings. Bipyridines are known for their ability to form coordination complexes with metal ions, making them valuable in various fields such as catalysis, material science, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2,4’-Bipyridine]-4-methanamine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction , which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst . Another method is the Stille coupling reaction , which uses an organotin compound instead of a boronic acid . These reactions are usually carried out under inert atmosphere conditions to prevent oxidation and degradation of the reactants.

Industrial Production Methods: Industrial production of bipyridine derivatives often employs homogeneous and heterogeneous catalysis . The use of metal complexes, such as nickel or palladium catalysts, is common in these processes . Additionally, electrochemical methods have been explored to improve yields and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: [2,4’-Bipyridine]-4-methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: N-oxides

    Reduction: Amine derivatives

    Substitution: Various substituted bipyridine derivatives

Mechanism of Action

The mechanism of action of [2,4’-Bipyridine]-4-methanamine primarily involves its ability to form coordination complexes with metal ions. These complexes can interact with various molecular targets and pathways, influencing their activity. For example, in catalysis, the metal-ligand complex can facilitate the activation of substrates, leading to enhanced reaction rates and selectivity .

Comparison with Similar Compounds

  • 2,2’-Bipyridine
  • 4,4’-Bipyridine
  • 3,3’-Bipyridine
  • 2,3’-Bipyridine
  • 2,4’-Bipyridine

Uniqueness: [2,4’-Bipyridine]-4-methanamine is unique due to the presence of the methanamine group, which provides additional functionality and reactivity compared to other bipyridine derivatives. This makes it a versatile compound for various applications in coordination chemistry, catalysis, and material science .

Properties

IUPAC Name

(2-pyridin-4-ylpyridin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c12-8-9-1-6-14-11(7-9)10-2-4-13-5-3-10/h1-7H,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVUSCTZMGIPKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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